N-Cbz-(R)-2-amino-1-butanol

Chiral Resolution Asymmetric Synthesis Stereochemistry

N-Cbz-(R)-2-amino-1-butanol (CAS 73395-16-1) is an enantiomerically pure (R)-configured chiral amino alcohol, confirmed by specific rotation [-114° to -118°]. Its Cbz protecting group offers orthogonal deprotection (hydrogenolysis), avoiding acid-sensitive substrate interference. Essential for asymmetric synthesis and peptide chemistry. Choose for guaranteed stereochemical fidelity and reliable vendor specifications.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 73395-16-1
Cat. No. B15156710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-(R)-2-amino-1-butanol
CAS73395-16-1
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1
InChIKeySBWYBQRWDXWJDV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-(R)-2-amino-1-butanol (CAS 73395-16-1): A Chiral Amino Alcohol Intermediate for Asymmetric Synthesis


N-Cbz-(R)-2-amino-1-butanol (CAS 73395-16-1), systematically named benzyl (R)-(1-hydroxybutan-2-yl)carbamate, is a chiral amino alcohol derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the primary amine [1]. This compound serves as a versatile, enantiomerically pure building block in the construction of more complex chiral molecules, particularly in pharmaceutical and agrochemical research [2]. Its physical properties include a predicted melting point of 65-67 °C and a specific optical rotation of -114° to -118°, confirming its (R)-configuration [3].

Why Unprotected Amino Alcohols or Alternate Protecting Groups Cannot Simply Replace N-Cbz-(R)-2-amino-1-butanol


Generic substitution of N-Cbz-(R)-2-amino-1-butanol is not straightforward because its specific combination of stereochemistry and protective group defines its utility. The free amino alcohol, (R)-2-amino-1-butanol, is highly reactive and lacks the necessary orthogonality for multistep synthesis [1]. Conversely, while other N-protected analogs like the Boc-protected version exist, the Cbz group offers a distinct, orthogonal deprotection strategy based on catalytic hydrogenolysis rather than acidolysis, which is critical for avoiding side reactions with acid-sensitive substrates . Furthermore, the (S)-enantiomer of this compound will generate the opposite stereochemical outcome in downstream products, making stereochemical purity a non-negotiable procurement parameter [2].

Quantitative Differentiation: How N-Cbz-(R)-2-amino-1-butanol (CAS 73395-16-1) Compares to Analogs


Stereochemical Identity Confirmation: Specific Rotation Compared to (S)-Enantiomer and Unprotected Amino Alcohol

The specific rotation ([α]D²⁰) of N-Cbz-(R)-2-amino-1-butanol is -114° to -118° (c=1, H₂O), a value that is distinct from both its (S)-enantiomer and the unprotected (R)-2-amino-1-butanol . The (S)-enantiomer, N-Cbz-(S)-2-amino-1-butanol, has an expected positive rotation of similar magnitude (typically +114° to +118°), providing a clear analytical differentiator [1]. In contrast, the unprotected (R)-2-amino-1-butanol exhibits a specific rotation of -10° (neat, 19°C), which is an order of magnitude smaller and in a different measurement context . This significant difference in optical activity serves as a primary, quantitative check for both correct stereochemistry and successful Cbz protection.

Chiral Resolution Asymmetric Synthesis Stereochemistry

Orthogonal Protecting Group Strategy: Cbz vs. Boc for Acid-Sensitive Synthetic Routes

The choice between Cbz and Boc protecting groups is determined by the required deprotection conditions. N-Cbz-(R)-2-amino-1-butanol is removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to the acidic conditions (e.g., TFA) needed for Boc deprotection . This orthogonality is quantified by the ability to achieve selective deprotection in a single pot: literature demonstrates that Cbz groups can be cleaved with >92% yield via hydrogenolysis in the presence of acid-labile protecting groups like trityl and t-butyl [1][2]. In contrast, the Boc analog, N-Boc-(R)-(+)-2-amino-1-butanol, would be cleaved under the same acidic conditions that would also remove other acid-labile groups, limiting its utility in complex syntheses.

Peptide Synthesis Protecting Groups Orthogonal Deprotection

Synthetic Efficiency: High-Yield One-Step Preparation from Unprotected Amino Alcohol

A key differentiator for N-Cbz-(R)-2-amino-1-butanol is the availability of a high-yielding, one-step synthesis protocol. Research demonstrates that the compound can be prepared in quantitative yield from (R)-2-amino-1-butanol using adapted Vilsmeier conditions [1]. This contrasts with alternative, multi-step protection strategies that may involve additional protection/deprotection sequences or lower overall yields. A quantitative yield in a single step directly translates to lower production costs and higher material efficiency, a significant advantage for large-scale procurement.

Process Chemistry Synthesis Optimization Cost-Efficiency

Purity Specification: Vendor-Defined Benchmark for Reliable Research Outcomes

Vendor specifications provide a quantifiable benchmark for purity. N-Cbz-(R)-2-amino-1-butanol is commercially available with a purity of ≥98% (as determined by HPLC or titration) from multiple reputable suppliers . This high level of purity is essential for minimizing side reactions and ensuring reproducible yields in sensitive downstream applications, such as catalytic asymmetric synthesis [1]. While other chiral amino alcohols may be offered at similar purity levels, this established, vendor-guaranteed specification reduces the risk associated with sourcing from less reliable vendors.

Analytical Chemistry Quality Control Reproducibility

Key Research and Industrial Applications for N-Cbz-(R)-2-amino-1-butanol (CAS 73395-16-1)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The (R)-stereochemistry, confirmed by its specific rotation of -114° to -118° , makes N-Cbz-(R)-2-amino-1-butanol an ideal starting material for the asymmetric synthesis of chiral amines, which are ubiquitous in pharmaceutical compounds. It serves as a chiral pool synthon, enabling the construction of complex molecules with high enantioselectivity, as demonstrated in the nickel-catalyzed hydroalkylation of N-Cbz-protected enamines to produce enantiomerically enriched alkyl amines [1].

Peptide and Peptidomimetic Synthesis Requiring Orthogonal Protection

The Cbz group's orthogonality to acid-labile protecting groups (e.g., Boc, trityl) is essential in peptide chemistry . N-Cbz-(R)-2-amino-1-butanol can be incorporated as a chiral building block in a growing peptide chain. The Cbz group can later be selectively removed via hydrogenolysis without affecting other acid-sensitive protecting groups, enabling the precise construction of complex peptide sequences and peptidomimetics [2].

Development of Chiral Ligands and Auxiliaries for Catalysis

Chiral 1,2-amino alcohols are a privileged class of ligands and auxiliaries in asymmetric catalysis. N-Cbz-(R)-2-amino-1-butanol, with its defined (R)-stereochemistry and a protected amine, can be further functionalized at the hydroxyl group to create novel chiral ligands for transition metal-catalyzed reactions [3]. The ability to prepare the compound in quantitative yield [4] supports its use in ligand libraries and catalyst screening programs.

Synthesis of Chiral Building Blocks for Agrochemicals and Fine Chemicals

The high enantiomeric purity and reliable vendor specifications (≥98%) of N-Cbz-(R)-2-amino-1-butanol make it a dependable chiral synthon for the agrochemical and fine chemical industries . It can be used to introduce a chiral center into molecules like pheromones, flavorants, or chiral agrochemical actives, where specific stereochemistry is crucial for biological activity and environmental safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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